3-[[4-Chloro-1-(4-chlorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid
Overview
Description
3-[[4-Chloro-1-(4-chlorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a benzoic acid moiety linked to a pyrrole ring, which is further substituted with chloro groups. Its distinct chemical properties make it a subject of interest in synthetic chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-Chloro-1-(4-chlorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, which is then chlorinated. The chlorinated pyrrole is subsequently reacted with 4-chlorobenzoic acid under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and efficiency. Purification processes such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[[4-Chloro-1-(4-chlorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions typically require controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoic acid derivatives .
Scientific Research Applications
3-[[4-Chloro-1-(4-chlorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 3-[[4-Chloro-1-(4-chlorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoic acid: Shares the benzoic acid moiety but lacks the pyrrole ring.
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid: Similar in having a chlorophenyl group but differs in the overall structure and functional groups.
Uniqueness
The uniqueness of 3-[[4-Chloro-1-(4-chlorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid lies in its combined structural features of a chlorinated pyrrole and benzoic acid, which confer distinct chemical and biological properties not found in simpler analogs .
Properties
IUPAC Name |
3-[[4-chloro-1-(4-chlorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O4/c18-10-4-6-12(7-5-10)21-15(22)13(19)14(16(21)23)20-11-3-1-2-9(8-11)17(24)25/h1-8,20H,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKWXCNMIXGSRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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